Cas no 574-66-3 (Benzophenone oxime)

Benzophenone oxime 化学的及び物理的性質
名前と識別子
-
- Benzophenone oxime
- Diphenylketone oxime
- N-benzhydrylidenehydroxylamine
- Diphenylmethanone oxime
- Benzophenoxime
- Diphenyl ketoxime
- Methanone, diphenyl-, oxime
- Benzophenoneoxime
- (Diphenylmethylene)hydroxylamine
- BENZOPHENONE, OXIME
- 2DLJ8C37DQ
- DNYZBFWKVMKMRM-UHFFFAOYSA-N
- Benzophenone oxime, 98%
- (hydroxyimino)diphenylmethane
- Benzhydryl oxime resin
- diphenyl-methanone oxime
- Methanone diphenyl oxime
- Methanone, diphenyl-,oxime
- Ben
- BENZOPHENONE OXIME [MI]
- A831447
- FT-0622722
- J-800271
- SCHEMBL3157921
- SCHEMBL273196
- SY061638
- UNII-2DLJ8C37DQ
- NSC20724
- NSC 20724
- AMY10142
- AI3-52535
- MFCD00051461
- D82031
- 4-07-00-01367 (Beilstein Handbook Reference)
- NSC-20724
- EINECS 209-373-6
- DTXSID0060355
- Q27254600
- 574-66-3
- BRN 1869643
- AKOS004902040
- N-benzhydrylidene-hydroxylamine
- CS-0130380
- J-640264
- DS-11549
- N-(diphenylmethylidene)hydroxylamine
- AH-214/02403028
- NS00033726
- DB-022587
- DTXCID8042212
-
- MDL: MFCD00051461
- インチ: 1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H
- InChIKey: DNYZBFWKVMKMRM-UHFFFAOYSA-N
- ほほえんだ: O([H])/N=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1869643
計算された属性
- せいみつぶんしりょう: 197.08400
- どういたいしつりょう: 197.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 32.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色小結晶または木の葉
- 密度みつど: 1.0957 (rough estimate)
- ゆうかいてん: 140-144 ºC
- ふってん: 338.7±15.0°C at 760 mmHg
- フラッシュポイント: 209.8±9.6 °C
- 屈折率: 1.6050 (estimate)
- すいようせい: 不溶性
- PSA: 32.59000
- LogP: 2.91320
- マーカー: 14,1098
- ようかいせい: 水酸化ナトリウムに可溶、エタノールに微溶、水にほとんど溶解しない
- かんど: Air & Moisture Sensitive
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Benzophenone oxime セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S37/39-S26
- RTECS番号:DJ1810000
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- リスク用語:R36/37/38
- TSCA:Yes
- セキュリティ用語:S26;S37/39
Benzophenone oxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
Benzophenone oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A292313-25g |
Benzophenone oxime |
574-66-3 | 95% | 25g |
$26.0 | 2025-02-21 | |
Ambeed | A292313-100g |
Benzophenone oxime |
574-66-3 | 95% | 100g |
$191.00 | 2022-05-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304037-25g |
Benzophenone oxime |
574-66-3 | 97% | 25g |
¥294.90 | 2023-09-04 | |
Ambeed | A292313-5g |
Benzophenone oxime |
574-66-3 | 95% | 5g |
$9.0 | 2025-02-21 | |
TRC | C381963-10g |
Benzophenone Oxime |
574-66-3 | 10g |
$ 160.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849295-1g |
Benzophenone oxime |
574-66-3 | 97% | 1g |
¥76.00 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BX441-25g |
Benzophenone oxime |
574-66-3 | 98% | 25g |
¥343.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B18070-1g |
Benzophenoneoxime |
574-66-3 | 97% | 1g |
¥68.0 | 2023-01-18 | |
abcr | AB113886-5 g |
Benzophenone oxime, 97%; . |
574-66-3 | 97% | 5g |
€65.70 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BX441-5g |
Benzophenone oxime |
574-66-3 | 98% | 5g |
¥80.0 | 2022-06-10 |
Benzophenone oxime サプライヤー
Benzophenone oxime 関連文献
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1. 305. Amidines. Part IX. Preparation of substituted amidines from ketoxime sulphonates and ammonia or aminesP. Oxley,W. F. Short J. Chem. Soc. 1948 1514
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2. Acid-catalysed reactions of N-(diphenylmethylene)methylthiomethyl-amine N-oxide and O-(methylthiomethyl)benzophenone oximeI. W. Jones,D. A. Kerr,D. A. Wilson J. Chem. Soc. C 1971 2591
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Hongfeng Zhuang,Qin Hou,Feng Han,Haotian Lv,Chengxia Miao Green Chem. 2023 25 310
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Chengyuan Liu,Jia Li,Hao Chen,Richard?N. Zare Chem. Sci. 2019 10 9367
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5. 808. The polarography of oximesH. J. Gardner,W. P. Georgans J. Chem. Soc. 1956 4180
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6. Alkylation, acylation, and Beckmann rearrangement of oximes in the presence of an oxidation–reduction systemShmuel Bittner,Sarina Grinberg J. Chem. Soc. Perkin Trans. 1 1976 1708
-
7. 204. A new mechanism for the Beckmann rearrangement of ketoximesHenry Stephen,Benjamin Staskun J. Chem. Soc. 1956 980
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Haidi Li,Junyou Li,Jie Chao,Zixin Zhang,Chuanguang Qin Org. Chem. Front. 2022 9 946
-
Yu-Hsuan Wang,Bernhard Breit Chem. Commun. 2019 55 7619
-
10. Preparation of O-(methoxymethyl)benzophenone oxime and N-(di-phenylmethylene)methoxymethylamine N-oxide and their reactions with trichloroacetic acidH. Morgan,D. A. Wilson J. Chem. Soc. Perkin Trans. 1 1972 2803
Benzophenone oximeに関する追加情報
Benzophenone Oxime: A Comprehensive Overview
Benzophenone oxime, also known as CAS No. 574-66-3, is a versatile organic compound with significant applications in various fields. This compound, chemically represented as C13H11NO, is an imine derivative of benzophenone and has been extensively studied for its unique properties and potential uses. In recent years, advancements in synthetic chemistry and material science have further highlighted the importance of benzophenone oxime in both academic research and industrial applications.
Benzophenone oxime is characterized by its ability to act as a precursor in the synthesis of other valuable compounds. For instance, it serves as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring two aromatic rings connected by a ketone group that is subsequently converted into an imine, makes it highly reactive and amenable to various chemical transformations. Recent studies have explored its role in the synthesis of heterocyclic compounds, which are crucial in drug discovery.
The synthesis of benzophenone oxime typically involves the reaction of benzophenone with hydroxylamine under specific conditions. Researchers have optimized these conditions to enhance yield and purity, making the process more efficient for large-scale production. Moreover, the compound's stability under various environmental conditions has been a focal point of recent investigations, particularly in the context of its application in high-temperature or high-pressure industrial processes.
In terms of applications, benzophenone oxime has found significant use in the field of polymer science. It acts as a building block for synthesizing advanced polymers with tailored properties, such as improved thermal stability and mechanical strength. These polymers are increasingly being utilized in aerospace and automotive industries due to their exceptional performance characteristics.
Another emerging area of research involving benzophenone oxime is its role in catalysis. Recent studies have demonstrated its potential as a ligand in transition metal-catalyzed reactions, enabling more efficient and selective synthesis of complex molecules. This development has opened new avenues for green chemistry practices, reducing waste and improving sustainability in chemical manufacturing.
Furthermore, benzophenone oxime has shown promise in the field of optoelectronics. Its ability to form self-assembled monolayers (SAMs) with specific electronic properties makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. Researchers are actively exploring its potential to enhance device performance while maintaining cost-effectiveness.
Despite its wide-ranging applications, the safety and environmental impact of benzophenone oxime remain critical areas of concern. Recent studies have focused on understanding its biodegradation pathways and assessing its toxicity profile to ensure safe handling and disposal practices. These efforts are essential for maintaining compliance with global regulations and promoting sustainable industrial practices.
In conclusion, benzophenone oxime (CAS No. 574-66-3) stands out as a multifaceted compound with immense potential across diverse industries. Its versatility as a precursor, intermediate, and functional material continues to drive innovation in both academic research and industrial applications. As advancements in synthetic methods and material science unfold, the future of benzophenone oxime looks promising, with new discoveries poised to further expand its utility.
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